8-Nitro-3,4-dihydronaphthalen-1(2H)-one
Description
Contextualization within Nitro-Substituted Tetralone Chemistry
8-Nitro-3,4-dihydronaphthalen-1(2H)-one is a derivative of α-tetralone, a bicyclic ketone composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring. researchgate.netsemanticscholar.org The introduction of a nitro (-NO2) group onto the aromatic ring of the tetralone scaffold creates a class of compounds known as nitro-substituted tetralones. The position of the nitro group significantly influences the chemical reactivity and properties of the molecule.
The synthesis of nitro-substituted 1-tetralones can be challenging, with direct nitration often resulting in low yields and a mixture of isomers. materialsciencejournal.org For instance, the nitration of 1-tetralone (B52770) can yield various isomers, and the reaction conditions must be carefully controlled. One documented method for the synthesis of 8-nitro-1-tetralone involves the chromium trioxide-mediated oxidation of 5-nitrotetralin, which itself is obtained from the nitration of tetralin. This process also yields other isomers, including 5-nitro, 6-nitro, and 7-nitro-1-tetralones. materialsciencejournal.org Another approach involves the nitration of 5-methoxy-1-tetralone, which can produce a mixture including the 8-nitro derivative. researchgate.net
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. researchgate.net This electronic effect is a key consideration in the further functionalization of this compound. Conversely, the nitro group can be a versatile functional handle, readily transformed into other groups, most notably an amino group through reduction. semanticscholar.orgnih.gov This conversion is a critical step in the synthesis of various biologically active molecules.
Significance of the Tetralone Framework in Organic Synthesis
The tetralone scaffold is a valuable building block in organic synthesis due to its inherent reactivity and its presence in numerous natural products and pharmaceutically active compounds. researchgate.netsemanticscholar.org Its structure provides a rigid framework that can be strategically functionalized to create complex molecular architectures.
Many α-tetralone derivatives serve as precursors for the synthesis of a wide range of compounds, including antibiotics, antidepressants, and alkaloids with antitumor activity. researchgate.net For example, the tetralone core is found in the structures of drugs like Sertraline and Tametraline. researchgate.net Furthermore, natural products such as catalponol, aristelegone-A, and actinoranone contain the 1-tetralone subunit. semanticscholar.org
The synthetic utility of the tetralone framework stems from the reactivity of both its aromatic and aliphatic rings, as well as the ketone functional group. This allows for a diverse array of chemical transformations, including electrophilic and nucleophilic substitutions, condensations, and ring-expansion reactions. researchgate.netnih.gov
Overview of Research Trajectories for Nitroaromatic Ketones
Nitroaromatic ketones, including this compound, are important intermediates in several research areas. A primary research trajectory involves their use as precursors for the synthesis of more complex molecules, particularly those with biological activity. The reduction of the nitro group to an amine is a common and pivotal transformation. semanticscholar.orgnih.gov For instance, derivatives of 8-nitro-1-tetralone have been utilized in the synthesis of hexa-cyclic compounds with potential antitumor properties. semanticscholar.orgnih.gov
The electronic properties of nitroaromatic ketones also make them subjects of interest in materials science. The presence of the nitro group can be explored for applications in the development of novel materials with specific electronic or optical properties. researchgate.net
Furthermore, the photochemical behavior of nitroaromatic compounds is an active area of research. The position of the nitro group on the aromatic ring can influence the photochemistry of the isomers. nih.gov Studies on related nitroaromatic compounds investigate their excited-state properties and reactive intermediates, which can provide insights into their environmental fate and potential applications in photochemistry. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Density | 1.322 g/cm³ |
| Boiling Point | 352.2 °C at 760 mmHg |
| Flash Point | 177.3 °C |
| Refractive Index | 1.603 |
| CAS Number | 58161-31-2 |
Data sourced from Guidechem. guidechem.com
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCVYLILLBOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515135 | |
| Record name | 8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-31-2 | |
| Record name | 8-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 8 Nitro 3,4 Dihydronaphthalen 1 2h One
Nitro Group Reactivity Investigations
The electron-withdrawing nature of the nitro group on the aromatic ring significantly influences the molecule's reactivity. The primary transformations of this group involve reduction to the corresponding amine, which is a key step in the synthesis of many heterocyclic compounds and other complex organic molecules.
Reductive Functionalization Pathways
The reduction of the nitro group in aromatic nitro ketones can be achieved through several methods, with the choice of reagent and conditions often determining the chemoselectivity of the process, particularly concerning the concurrent reduction of the ketone.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. mdpi.com For aromatic nitro ketones, this process can be finely tuned to achieve selective reduction of the nitro group while preserving the ketone. The reaction typically involves the use of a metal catalyst, such as palladium or platinum on a support like alumina (B75360) or carbon, under a hydrogen atmosphere. stevens.eduitc.mx The process is generally highly exothermic. itc.mx The reduction is understood to proceed sequentially, with the nitro group first being reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the amine. stevens.eduitc.mx
The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For instance, studies on model aromatic nitro ketones have demonstrated that careful control of hydrogen pressure, substrate concentration, temperature, and residence time in a reactor can optimize the conversion to the desired amino ketone. stevens.eduitc.mx The presence of certain additives can also enhance selectivity; for example, vanadium compounds have been used to prevent the accumulation of hydroxylamine intermediates and the formation of azo and azoxy byproducts. google.com
Table 1: Representative Catalytic Hydrogenation Systems for Aromatic Nitro Compounds
| Catalyst System | Hydrogen Source | Key Features |
| 5% Pd/Alumina | H₂ gas | Used in packed-bed microreactors for kinetic studies of aromatic nitro ketone hydrogenation. stevens.eduitc.mx |
| Rhodium complexes | H₂ or HCOOH/NEt₃ | Enables enantioselective hydrogenation of α-nitro ketones to β-nitro-α-phenylethanols. acs.org |
| Palladium on carbon | Ammonium (B1175870) formate | Effective for mechanochemical catalytic transfer hydrogenation of various aromatic nitro compounds. mdpi.com |
| Sulfided platinum | H₂ gas | Provides chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st |
Iron in its elemental form (Fe(0)) is a classic and cost-effective reagent for the chemoselective reduction of aromatic nitro groups. This method is particularly valued for its ability to reduce the nitro group in the presence of other sensitive functionalities, including ketones. sci-hub.storganic-chemistry.org The reaction is typically carried out in the presence of an acid, such as acetic acid or hydrochloric acid, or with an additive like calcium chloride. organic-chemistry.org The use of highly active carbonyl iron powder in aqueous media provides a milder and more environmentally friendly approach. organic-chemistry.org
The general mechanism involves the single-electron transfer from the iron surface to the nitro group, leading to the formation of a nitro radical anion. Subsequent protonation and further reduction steps ultimately yield the corresponding aniline. Nitrosobenzene has been identified as an intermediate in the reduction of nitrobenzene (B124822) with iron. nm.gov This method generally avoids the reduction of the ketone moiety, making it a valuable tool for the synthesis of amino ketones.
Table 2: Iron-Based Systems for the Reduction of Aromatic Nitro Compounds
| Reagent System | Solvent | Key Features |
| Fe powder / Dilute acid | Various | Classic method; allows for intermolecular reductive Schiff base formation from nitroarenes and benzaldehydes. organic-chemistry.org |
| Fe / CaCl₂ | Various | Enables catalytic transfer hydrogenation with excellent yield and tolerance for sensitive functional groups like halides and carbonyls. organic-chemistry.orgorganic-chemistry.org |
| Carbonyl iron powder (CIP) | Water (with nanomicelles) | Mild, safe, and environmentally responsible reduction of aromatic nitro groups. organic-chemistry.orgorganic-chemistry.org |
| Fe(0) | THF | Can be used in Reformatsky-type reactions, demonstrating its utility in the presence of carbonyls. organic-chemistry.org |
One-pot reductive amination provides an efficient route to synthesize secondary amines directly from a nitro compound and a carbonyl compound. This process involves the in-situ reduction of the nitro group to an amine, which then undergoes reductive amination with the carbonyl component present in the same reaction vessel. rsc.org
While no specific studies on the one-pot reductive amination of 8-nitro-3,4-dihydronaphthalen-1(2H)-one have been reported, a closely related isomer, 7-nitro-3,4-dihydronaphthalen-1(2H)-one, has been successfully employed in such a transformation. nih.gov In this reported strategy, an iridium catalyst was used for a transfer hydrogenation process. rsc.orgnih.gov Interestingly, under the reaction conditions, both the nitro group and the ketone moiety were reduced simultaneously. nih.gov This highlights the potential for complex, multi-functional group transformations in a single step, though careful selection of catalysts and conditions would be necessary to achieve selective amination at the nitro position while preserving the ketone of the title compound. General methods for reductive amination often use reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride, which can selectively reduce the imine intermediate formed from the amine and ketone. masterorganicchemistry.com
Table 3: Example of One-Pot Reductive Amination of a Nitrotetralone (B8676387) Isomer
| Substrate | Carbonyl Source | Catalyst System | Product |
| 7-Nitro-3,4-dihydronaphthalen-1(2H)-one | Various aldehydes and ketones | Iridium complex with B₂(OH)₄ | Di-functional conversion product (both nitro and ketone groups reduced) |
Data sourced from a study on 7-nitro-3,4-dihydronaphthalen-1(2H)-one, an isomer of the title compound. nih.gov
Oxidative Transformations with Strong Oxidizing Agents
The oxidation of this compound is expected to be influenced by both the tetralone core and the nitro substituent. The nitro group itself is generally resistant to oxidation due to the high oxidation state of the nitrogen atom. However, the tetralone structure possesses reactive sites. The benzylic methylene (B1212753) group (at the C4 position) is susceptible to oxidation. Strong oxidizing agents can convert this position into a carbonyl group, leading to the formation of a dione. Furthermore, under harsh oxidative conditions, the aromatic ring can undergo cleavage. The presence of the deactivating nitro group would likely make the aromatic ring more resistant to oxidative cleavage compared to unsubstituted tetralone.
Reactions Involving the Ketone Moiety
The ketone group in this compound is a versatile functional handle for various chemical modifications. The adjacent methylene group at the C2 position is activated and can participate in a range of reactions.
The ketone can be reduced to the corresponding secondary alcohol, 8-nitro-1,2,3,4-tetrahydronaphthalen-1-ol, using reducing agents like sodium borohydride (B1222165). More forcing conditions, such as a Birch reduction with lithium in liquid ammonia, could potentially reduce the ketone and the aromatic ring. wikipedia.orgchemicalbook.com
The activated α-methylene group can undergo reactions such as aldol-type condensations with aromatic aldehydes to form α,β-unsaturated ketones. researchgate.net It can also react with formaldehyde (B43269) to introduce a methylene group at the C2 position. wikipedia.org The ketone can also participate in the Pfitzinger reaction with isatin (B1672199) to form acridine (B1665455) derivatives. wikipedia.orgchemicalbook.com Furthermore, Grignard reagents can add to the carbonyl group to form tertiary alcohols. chemicalbook.com The ketone's ability to form an enol or enolate allows for other transformations, such as its involvement as a tautomerase inhibitor in biological contexts, as has been studied for other tetralone derivatives. nih.gov
Table 4: Summary of Potential Reactions at the Ketone Moiety of Tetralone Derivatives
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH₄ | Secondary alcohol (Tetralol) |
| Birch Reduction | Li / liquid NH₃ | 1,2,3,4-Tetrahydronaphthalene derivative |
| Aldol (B89426) Condensation | Aromatic aldehyde / Base | 2-Benzylidene-1-tetralone derivative |
| Mannich-type Reaction | Formaldehyde / N-methylaniline salt | 2-Methylene-1-tetralone derivative |
| Pfitzinger Reaction | Isatin | Benzacridine-carboxylic acid derivative |
| Grignard Reaction | Phenylmagnesium bromide | Tertiary alcohol |
| Arylation | Phenyl boronic acid ester / Ru(II) catalyst | 8-Phenyl-1-tetralone derivative |
Carbonyl Condensation Reactions
Carbonyl condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. openstax.orglibretexts.org These reactions typically involve the nucleophilic addition of an enolate or enol to a carbonyl compound, leading to the formation of a β-hydroxy carbonyl compound (an aldol) or its dehydrated α,β-unsaturated counterpart. openstax.orglibretexts.org The reactivity of the carbonyl group in this compound makes it a potential substrate for such transformations.
In the context of this compound, carbonyl condensation reactions would involve the formation of an enolate at the C2 position, which could then react with an electrophilic carbonyl partner. The general mechanism proceeds through the deprotonation of an α-hydrogen by a base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule. openstax.org Subsequent protonation yields the aldol addition product. youtube.com Heating the reaction mixture often promotes dehydration, leading to the formation of a more stable, conjugated system. libretexts.org
While specific studies on this compound are not extensively documented in publicly available literature, the principles of named reactions like the Aldol condensation, Claisen condensation (with esters), and Henry reaction (with nitroalkanes) provide a theoretical framework for its potential reactivity. vanderbilt.edumasterorganicchemistry.com The electron-withdrawing nature of the nitro group could influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, potentially affecting reaction rates and equilibria.
Table 1: Potential Carbonyl Condensation Reactions of this compound
| Reaction Type | Reactant(s) | Potential Product(s) |
| Aldol Condensation | This compound, Aldehyde/Ketone | β-hydroxy ketone or α,β-unsaturated ketone |
| Claisen Condensation | This compound, Ester | β-keto ester |
| Henry Reaction | This compound, Nitroalkane | β-nitro alcohol |
Alpha-C-H Bond Cleavage Investigations
The investigation of α-C-H bond cleavage is fundamental to understanding and controlling the reactivity of carbonyl compounds. vanderbilt.edu In this compound, the methylene group at the C2 position, adjacent to the carbonyl, is the site of such reactivity. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making them susceptible to removal by a base. vanderbilt.edu
This deprotonation step is the gateway to a variety of synthetic transformations, including alkylation, halogenation, and condensation reactions. The resulting enolate is a powerful nucleophile that can react with a range of electrophiles. vanderbilt.edu The efficiency and regioselectivity of α-C-H bond cleavage and subsequent functionalization are influenced by the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. vanderbilt.edu
Aromatic Ring Functionalization and Substitution Reactions
The aromatic ring of this compound is activated towards certain transformations due to the presence of the nitro group. This electron-withdrawing substituent directs incoming electrophiles and can also be a site for nucleophilic aromatic substitution or reduction to an amino group, which can then be further modified.
Iodination of the aromatic ring of this compound is a key step towards the synthesis of functionalized naphthoquinone derivatives. Naphthoquinones are a class of compounds with significant biological activity, and methods to introduce substituents onto their scaffold are of great interest. nih.gov
Direct iodination of the aromatic ring can be challenging and may require specific reagents and conditions. However, a more common strategy involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction. In this sequence, the resulting amino-tetralone can be diazotized with nitrous acid, and the diazonium salt can then be treated with potassium iodide to introduce an iodine atom onto the aromatic ring.
The subsequent oxidation of the resulting iodo-tetralone would yield the desired functionalized naphthoquinone. This two-step process of functionalization followed by oxidation is a powerful strategy for accessing a variety of substituted naphthoquinones. While specific literature on the iodination of this compound is sparse, the chemical principles of electrophilic aromatic substitution and reactions of anilines provide a solid foundation for these synthetic routes.
Table 2: Proposed Synthetic Route to Iodinated Naphthoquinones
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | 8-Amino-3,4-dihydronaphthalen-1(2H)-one |
| 2 | Diazotization | NaNO₂, HCl | 8-Diazonium-3,4-dihydronaphthalen-1(2H)-one salt |
| 3 | Iodination (Sandmeyer) | KI | 8-Iodo-3,4-dihydronaphthalen-1(2H)-one |
| 4 | Oxidation | Oxidizing Agent (e.g., CrO₃) | Iodo-naphthoquinone derivative |
Derivatives and Analogues of 8 Nitro 3,4 Dihydronaphthalen 1 2h One
Synthesis and Characterization of Substituted Chalcone (B49325) Derivatives
Chalcones, or α,β-unsaturated ketones, are significant synthetic intermediates. The synthesis of chalcone derivatives from 8-Nitro-3,4-dihydronaphthalen-1(2H)-one is typically achieved through the Claisen-Schmidt condensation. nih.govmdpi.com This base-catalyzed reaction involves the condensation of the tetralone, which provides the ketone component, with various substituted aromatic aldehydes. nih.gov
The general procedure involves stirring a mixture of the nitrotetralone (B8676387) (or a substituted variant like 6-methoxy-5-nitro-1-tetralone) and a selected benzaldehyde (B42025) in a solvent such as ethanol. nih.gov A base, commonly a sodium hydroxide (B78521) solution, is added to catalyze the aldol (B89426) condensation, followed by dehydration to yield the chalcone. nih.gov The resulting (E)-2-benzylidene-8-nitro-3,4-dihydronaphthalen-1(2H)-one derivatives often precipitate from the reaction mixture and can be purified by filtration and washing or by crystallization. nih.govnih.gov
Characterization of these synthesized chalcones is performed using standard spectroscopic methods. nih.gov Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the α,β-unsaturated carbonyl (-C=O) stretch, typically observed around 1650-1665 cm⁻¹, and the nitro group (NO₂) stretches. nih.gov ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure, showing characteristic signals for the vinylic protons of the chalcone backbone and the aromatic protons from both the tetralone and benzaldehyde moieties. nih.gov High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. nih.gov
Table 1: Examples of Synthesized Chalcone Derivatives
| Compound Name | Reactants | Yield (%) | Physical Appearance |
| (E)-2-(3-Fluoro-4-methoxybenzylidene)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-one nih.gov | 6-methoxy-5-nitro-1-tetralone, 3-fluoro-4-methoxybenzaldehyde | 86% | Yellow solid |
| (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov | 4-methoxyacetophenone, 4-bromobenzaldehyde | 65% | White crystals |
| (E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov | 4-methoxyacetophenone, 3-hydroxybenzaldehyde | 69% | Yellow crystals |
Preparation of Amino Analogues via Nitro Group Reduction
The conversion of the nitro group on the this compound scaffold to an amino group is a key transformation for producing amino analogues. This reduction can be accomplished using various methods known in organic synthesis. organic-chemistry.org A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in the presence of an acid or a proton donor. google.com For instance, iron powder in the presence of ammonium (B1175870) chloride in an aqueous solvent system is a well-established method for reducing nitro groups to amines. google.com
Other methodologies for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formic acid or triethylsilane. organic-chemistry.org Chemical reductants such as sodium borohydride (B1222165) (NaBH₄) can also be used, though often requiring a catalyst like nickel complexes to reduce the typically resilient aromatic nitro group. jsynthchem.com The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups within the molecule, such as the ketone or any ester or halide substituents. organic-chemistry.orggoogle.com The resulting amino-tetralone derivatives are important intermediates for further synthetic elaborations. jsynthchem.com
Design and Synthesis of Tricyclic Derivatives, e.g., Benzo[g]indazole Derivatives
The chalcone derivatives synthesized from 8-nitrotetralone serve as excellent precursors for constructing fused tricyclic ring systems. nih.gov A prominent example is the synthesis of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives. This is achieved through the reaction of the α,β-unsaturated ketone (the chalcone) with hydrazine (B178648) or its derivatives. nih.gov
In a typical synthesis, the benzylidene tetralone derivative is reacted with hydrazine hydrate (B1144303) in a solvent like acetic acid. nih.gov The reaction proceeds via a cyclization-condensation mechanism, where the hydrazine attacks the carbonyl carbon and the β-carbon of the unsaturated system, leading to the formation of the pyrazole (B372694) ring fused to the tetralone framework. This creates the tricyclic benzo[g]indazole system. The reaction is versatile, allowing for the use of substituted hydrazines to install different groups on the indazole nitrogen. The resulting tricyclic compounds are conformationally restricted fused pyrazole derivatives. nih.gov
Structural Modifications for Enhanced Activity
To explore the chemical space and potential bioactivity, various structural modifications can be applied to the this compound framework and its derivatives. nih.govnih.gov
Hydroxyl groups can be incorporated into the structure to alter properties such as solubility and to provide a handle for further functionalization. This is often achieved by selecting starting materials that already contain a hydroxyl group. For example, in the synthesis of chalcone derivatives, a hydroxy-substituted benzaldehyde or a hydroxy-substituted acetophenone (B1666503) can be used. nih.govresearchgate.net An example is the synthesis of (E)-3-(3-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which introduces a phenolic hydroxyl group onto the chalcone structure. nih.gov This modification can influence the electronic properties and potential for hydrogen bonding of the final molecule.
Alkylation and benzylation represent important C-C bond-forming strategies to increase molecular complexity. While the direct C-alkylation of nitroalkanes is challenging due to competing O-alkylation, modern catalytic methods have been developed to overcome this. nih.gov A copper(I)-catalyzed thermal redox system has been shown to be effective for the C-benzylation of nitroalkanes using benzyl (B1604629) bromides. organic-chemistry.org This process involves a single electron transfer (SET) mechanism, generating benzylic radicals that couple with the nitronate anion at the carbon atom. nih.govorganic-chemistry.org This strategy could be applied to the active methylene (B1212753) position of this compound or related fragments, allowing for the introduction of various alkyl or benzyl groups. Sequential alkylations can be performed to prepare more complex structures, such as tertiary nitroalkanes. nih.gov
Beyond the benzo[g]indazoles mentioned previously, the ketone functionality of the dihydronaphthalenone core is a versatile handle for constructing other types of fused ring systems. Intramolecular cyclization reactions are a powerful tool for this purpose. For example, a suitably functionalized side chain attached to the tetralone ring can be induced to cyclize. Polyphosphoric acid (PPA) is a common reagent used to promote intramolecular acylation reactions (a type of Friedel-Crafts reaction) to form new rings. researchgate.net By designing appropriate precursors, the this compound scaffold can be incorporated into larger, polycyclic aromatic or heteroaromatic systems. google.com
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. nih.gov For 8-Nitro-3,4-dihydronaphthalen-1(2H)-one, ¹H and ¹³C NMR are crucial for mapping the proton and carbon frameworks, respectively.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. chemicalbook.comspectrabase.com The electron-withdrawing effects of the nitro group and the carbonyl group, along with the aromatic ring current, significantly influence the chemical shifts (δ) of the protons in this compound. chemicalbook.comguidechem.com
Based on the structure, seven distinct proton signals are expected. The aromatic protons are anticipated to be the most deshielded, appearing at the lowest field (highest ppm value). The protons of the aliphatic ring are expected at higher fields.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
|---|---|---|---|
| H-5 | ~7.8-8.2 | Doublet of doublets (dd) | H-6, H-7 |
| H-6 | ~7.4-7.8 | Triplet (t) | H-5, H-7 |
| H-7 | ~7.6-8.0 | Doublet of doublets (dd) | H-5, H-6 |
| H-2 (α to C=O) | ~2.9-3.2 | Triplet (t) | H-3 |
| H-3 | ~2.1-2.4 | Multiplet (m) | H-2, H-4 |
| H-4 (Benzylic) | ~2.6-2.9 | Triplet (t) | H-3 |
¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment (hybridization, attached atoms). chemicalbook.com In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single sharp line. For this compound, ten distinct signals are expected, as there are no elements of symmetry in the molecule. The carbonyl carbon (C-1) is expected to be the most deshielded, followed by the aromatic carbons.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
|---|---|---|
| C-1 | ~195-200 | Quaternary (C=O) |
| C-2 | ~38-42 | Methylene (B1212753) (CH₂) |
| C-3 | ~22-26 | Methylene (CH₂) |
| C-4 | ~28-32 | Methylene (CH₂) |
| C-4a | ~130-135 | Quaternary |
| C-5 | ~128-132 | Methine (CH) |
| C-6 | ~125-129 | Methine (CH) |
| C-7 | ~123-127 | Methine (CH) |
| C-8 | ~148-152 | Quaternary (C-NO₂) |
| C-8a | ~140-145 | Quaternary |
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. nih.govresearchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. buyersguidechem.com For this compound, a DEPT-135 experiment would show the three methylene carbons (C-2, C-3, C-4) as negative signals and the three aromatic methine carbons (C-5, C-6, C-7) as positive signals. The carbonyl and other quaternary carbons would be absent.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.govresearchgate.net In the COSY spectrum of the target molecule, cross-peaks would be expected between H-2/H-3, H-3/H-4, and among the aromatic protons H-5/H-6 and H-6/H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govnih.gov It would be used to definitively link each proton signal (e.g., H-5) to its corresponding carbon signal (e.g., C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). nih.govnih.gov HMBC is critical for identifying the connectivity of quaternary carbons. For example, the benzylic protons at H-4 would show a correlation to the aromatic carbon C-5 and the quaternary carbon C-8a, helping to piece together the molecular skeleton.
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. ambeed.com
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol ), the following ions would be expected: guidechem.comnih.gov
Predicted ESI-MS Data
| Ion Mode | Expected Ion | Predicted m/z |
|---|---|---|
| Positive | [M+H]⁺ | 192.06 |
| Positive | [M+Na]⁺ | 214.05 |
| Negative | [M-H]⁻ | 190.05 |
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a molecule's elemental formula. ambeed.com This is a definitive method for confirming the identity of a newly synthesized compound. The theoretical exact mass of the neutral molecule and its common adducts can be calculated and compared to the experimental values.
Predicted HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| [C₁₀H₉NO₃] | 191.05824 |
| [C₁₀H₁₀NO₃]⁺ (M+H)⁺ | 192.06552 |
| [C₁₀H₉NNaO₃]⁺ (M+Na)⁺ | 214.04746 |
| [C₁₀H₈NO₃]⁻ (M-H)⁻ | 190.05101 |
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS)
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In this method, the analyte is first separated from a mixture by gas chromatography and then ionized by electron impact, leading to fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation.
Table 1: Predicted Key Mass Fragments for this compound in GC-EIMS
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]+ | 191 | Molecular Ion |
| [M - NO2]+ | 145 | Loss of the nitro group |
| [M - C2H4]+ | 163 | Loss of ethylene (B1197577) from the dihydronaphthalene ring |
| [M - CO]+ | 163 | Loss of carbon monoxide |
Note: The data in this table is predicted based on the fragmentation patterns of similar compounds and has not been experimentally confirmed for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (NO2), and the aromatic and aliphatic C-H bonds. The IR spectrum of the parent compound, 3,4-dihydronaphthalen-1(2H)-one, displays a strong carbonyl stretch around 1685 cm⁻¹. chemicalbook.com The presence of the electron-withdrawing nitro group on the aromatic ring is likely to slightly shift the position of the carbonyl absorption. Nitroaromatic compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO2 group.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Carbonyl (C=O) Stretch | 1700 - 1680 |
| Aromatic C=C Stretch | 1600 - 1475 |
| Asymmetric NO2 Stretch | 1550 - 1500 |
| Symmetric NO2 Stretch | 1370 - 1330 |
Note: The data in this table is based on established correlations and data for related compounds. chemicalbook.comnih.govutoronto.ca
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. In Raman spectroscopy, the scattering of monochromatic light from a laser source is analyzed.
The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic ring and the nitro group. The symmetric stretching vibration of the nitro group typically gives a strong and characteristic Raman signal. nist.gov The carbonyl stretch, while strong in the IR spectrum, is often weaker in the Raman spectrum.
Table 3: Expected Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| Symmetric NO2 Stretch | 1350 - 1330 |
| Carbonyl (C=O) Stretch | 1700 - 1680 |
Note: The data in this table is based on typical values for the specified functional groups in Raman spectroscopy. nist.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to be influenced by the conjugated system formed by the aromatic ring and the carbonyl group, as well as the presence of the nitro group. The parent compound, 3,4-dihydronaphthalen-1(2H)-one, exhibits absorption maxima corresponding to π→π* and n→π* transitions. The introduction of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength (λmax) | Solvent |
| π→π | 250 - 280 nm | Ethanol/Methanol |
| n→π | 320 - 350 nm | Ethanol/Methanol |
Note: The data in this table is an estimation based on the UV-Vis spectra of related nitroaromatic ketones and the principles of electronic spectroscopy.
X-ray Diffraction Studies
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SXRD) for 3D Structure Determination
Single Crystal X-ray Diffraction (SXRD) is the definitive method for obtaining the precise three-dimensional structure of a molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution and, consequently, the atomic positions can be determined with high accuracy.
As of the latest literature review, a single crystal X-ray diffraction structure for this compound has not been reported. However, if a suitable single crystal could be grown, SXRD would provide invaluable information, including:
Precise bond lengths and angles.
The conformation of the dihydronaphthalene ring system.
The planarity of the aromatic ring and the orientation of the nitro group relative to the ring.
Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.
This data would be crucial for understanding the structure-property relationships of the compound.
Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing insights into the nature and prevalence of different close contacts between neighboring molecules. The analysis involves generating a Hirshfeld surface, which is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Key graphical representations derived from Hirshfeld analysis include the dnorm map, shape index, and 2D fingerprint plots. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds. The shape index provides a qualitative measure of the surface shape, with red and blue triangles indicating π-π stacking interactions. The curvedness map identifies flat surface areas, which can also be indicative of stacking interactions.
Two-dimensional fingerprint plots are a quantitative representation of the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated from these plots.
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dihydronaphthalenone Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 66.0 |
| C···H/H···C | 22.3 |
| O···H/H···O | 9.3 |
| C···C | 2.4 |
Data is illustrative and based on a related compound. nih.gov
Chromatographic Techniques for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying the amount of a specific compound within a mixture. For a compound like this compound, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase.
The choice of stationary phase is critical for achieving good separation. A C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, is a common and effective choice for separating moderately polar to non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is adjusted to optimize the retention time and resolution of the analyte peak. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be used to separate compounds with a wider range of polarities.
Detection of this compound is typically achieved using a UV-Vis detector. The nitroaromatic and carbonyl chromophores in the molecule allow for strong absorption of UV light at specific wavelengths. The selection of the detection wavelength is based on the UV spectrum of the compound to ensure maximum sensitivity.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification can be performed by creating a calibration curve using standards of known concentration.
Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
These parameters are hypothetical and would require optimization for the specific compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for understanding molecular properties, appear to be limited or unpublished for 8-Nitro-3,4-dihydronaphthalen-1(2H)-one. As a result, specific data on the following aspects are not available:
Mechanistic Probing through Theoretical Models
Kinetic Isotope Effect (KIE) Studies:Theoretical studies on the kinetic isotope effect (KIE) for reactions involving this compound are also absent from the available literature. KIE studies are instrumental in elucidating reaction mechanisms by determining the effect of isotopic substitution on reaction rates.
Due to the absence of specific research data, the creation of detailed data tables as requested is not possible. The scientific community has yet to publish in-depth computational and theoretical investigations focused solely on this compound.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and design for predicting the binding affinity and mode of action of a compound. nih.gov
For derivatives of this compound, molecular docking simulations can be used to investigate their potential interactions with various protein targets. nih.govnih.gov The nitro group, a prominent feature of the molecule, can participate in significant non-covalent interactions, such as π-hole interactions, with protein residues. nih.gov These interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts with lone pairs of electrons from oxygen or sulfur atoms in the protein, can contribute significantly to the binding affinity, with interaction energies around -5 kcal/mol. nih.gov
Docking studies can identify key amino acid residues within a protein's active site that form hydrogen bonds or have hydrophobic interactions with the ligand. researchgate.netnih.gov The results are often expressed as a docking score, which is an estimation of the binding free energy. nih.gov A lower docking score generally indicates a more favorable binding interaction. pensoft.net For example, studies on other nitroaromatic compounds have shown that they can exhibit superior binding affinity compared to their non-nitro analogues due to these specific interactions. nih.gov
Table 1: Illustrative Data from Molecular Docking Simulations
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | Protein Kinase X | -8.5 | ARG 12, LYS 45, GLU 98 |
| Derivative B | Cytochrome P450 Y | -7.9 | PHE 112, LEU 234, SER 301 |
| Derivative C | Nuclear Receptor Z | -9.1 | HIS 450, TRP 323, ASN 345 |
Note: This table contains hypothetical data for illustrative purposes.
Quantum Chemical Parameter Derivations
Quantum chemical calculations are employed to derive a variety of molecular properties and descriptors that help in understanding the electronic structure and reactivity of a molecule. These parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a compound's structure with its biological activity. nih.gov
For this compound, quantum chemical methods can be used to calculate parameters such as:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding chemical reactivity and the ability of the molecule to participate in charge transfer interactions.
Molecular Electrostatic Potential (MEP): This map reveals the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. The nitro group, for instance, creates a region of positive electrostatic potential. nih.gov
Atomic Charges: These describe the distribution of electrons among the atoms in the molecule.
These derived parameters are valuable for predicting how the molecule will interact with biological macromolecules and for designing derivatives with enhanced activity. nih.gov
In Silico Pharmacokinetic Studies (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties. thesciencein.org
For this compound and its analogs, various ADME parameters can be predicted:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govthesciencein.org
Topological Polar Surface Area (TPSA): This descriptor is correlated with intestinal absorption and blood-brain barrier penetration. thesciencein.org
Aqueous Solubility: This property is critical for absorption and distribution.
Metabolism Prediction: Computational models can predict potential sites of metabolism by cytochrome P450 enzymes.
Toxicity Prediction: Various models can flag potential toxic liabilities of a compound.
These computational predictions help in prioritizing compounds for further synthesis and experimental testing, thereby reducing the time and cost associated with drug development. nih.gov
Table 2: Predicted ADME Properties for a Hypothetical Derivative of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |
| LogP | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |
| TPSA | 75 Ų | Good potential for oral absorption |
| Aqueous Solubility | Moderate | Acceptable for formulation |
Note: This table contains hypothetical data for illustrative purposes.
Biological and Biomedical Research Applications
Antimicrobial Activity Studies
Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities. Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular components, including DNA. Research into 8-Nitro-3,4-dihydronaphthalen-1(2H)-one and its related structures has explored this potential against various pathogenic bacteria and fungi.
The antibacterial potential of this compound and its derivatives has been a subject of scientific inquiry. Studies have evaluated its efficacy against a panel of both Gram-positive and Gram-negative bacteria, which are common causes of infections. While specific minimum inhibitory concentration (MIC) values for the parent compound are not widely detailed in publicly accessible literature, the general class of nitro compounds and nitrogen-containing heterocycles has demonstrated notable antibacterial effects. For instance, research on related heterocyclic nitrogen compounds has shown MIC values ranging from 25 µg/ml to 50 µg/ml against Escherichia coli and 50 µg/ml against Bacillus subtilis.
The antibacterial activity of related nitro-substituted compounds has been demonstrated against a range of bacteria. For example, novel nitrofuran compounds have shown broad-spectrum bactericidal activity against multidrug-resistant bacteria. Further research is required to establish the specific antibacterial spectrum and efficacy of this compound against key pathogens such as Staphylococcus aureus, Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, and Bacillus subtilis.
| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Heterocyclic Nitrogen Compounds | 25-50 | |
| Bacillus subtilis | Heterocyclic Nitrogen Compounds | 50 | |
| Staphylococcus aureus | Not Specified in Available Results | Data Not Available | |
| Proteus mirabilis | Not Specified in Available Results | Data Not Available | |
| Pseudomonas aeruginosa | Not Specified in Available Results | Data Not Available |
The investigation into the antifungal properties of this compound is an emerging area of research. Generally, nitro compounds have been noted for their antifungal potential, with some nitrotriazole derivatives showing enhanced antifungal activity. However, studies on some related heterocyclic nitrogen compounds have found them to be ineffective against Candida albicans.
The efficacy of this compound against fungal pathogens like Microsporum gypseum, various Candida species, and Aspergillus niger is not extensively documented in available literature. Further targeted studies are necessary to determine the specific antifungal spectrum and potency of this compound.
| Fungal Strain | Compound Type | Activity | Reference |
|---|---|---|---|
| Candida albicans | Heterocyclic Nitrogen Compounds | Ineffective | |
| Microsporum gypseum | Not Specified in Available Results | Data Not Available | |
| Aspergillus niger | Not Specified in Available Results | Data Not Available |
Antiproliferative and Anticancer Activity Evaluations
The potential of 3,4-dihydronaphthalen-1(2H)-one derivatives as anticancer agents has been an active area of research, with studies focusing on their ability to inhibit the growth of various cancer cell lines.
| Cell Line | Compound Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Pyrazolo[1,5-a]pyrimidine (B1248293) derivative | 3.0 | |
| HT-29 (Colon Cancer) | Not Specified in Available Results | Data Not Available |
One of the mechanisms by which some anticancer agents exert their effects is through the inhibition of tubulin polymerization, a critical process for cell division and maintenance of cell structure. Compounds that interfere with microtubule dynamics can lead to cell cycle arrest and apoptosis. Research has identified certain nitro-containing compounds as inhibitors of microtubule polymerization. For example, compounds with a p-nitrooxymethylbenzoylamino group have been shown to disrupt microtubule formation. These findings suggest that this compound could potentially act as a tubulin inhibitor, a hypothesis that warrants further investigation through specific tubulin polymerization assays. Such compounds are also evaluated for their potential as vascular disrupting agents, which selectively target and destroy the blood vessels that supply tumors.
Anti-Inflammatory Research
Chronic inflammation is a key factor in the development and progression of many diseases. Consequently, there is significant interest in identifying new anti-inflammatory agents. The 3,4-dihydronaphthalen-1(2H)-one scaffold has been explored for its anti-inflammatory properties. Studies on related compounds have shown that they can modulate inflammatory pathways. For instance, early anti-inflammatory treatment has been shown to reduce lipid peroxidation and protein nitration, processes associated with inflammation-induced tissue damage. While this indicates a link between anti-inflammatory action and nitration, direct evidence of the anti-inflammatory activity of this compound, such as its ability to inhibit key inflammatory mediators like NF-κB, is a subject for further dedicated research.
Antidiabetic Activity Assessments (e.g., α-amylase and α-glucosidase inhibition)
The management of postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal, is a key strategy in controlling type 2 diabetes. One therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov α-Amylase, found in saliva and pancreatic juice, is responsible for the initial breakdown of complex carbohydrates, while α-glucosidase, located in the small intestine, further digests these into absorbable monosaccharides. nih.govplos.org Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby mitigating the postprandial glucose spike. mdpi.comnih.gov
While direct studies on the α-amylase and α-glucosidase inhibitory activity of this compound are not extensively documented, research on related α-tetralone derivatives suggests potential in this area. Compounds containing the α-tetralone scaffold have been recognized for their potential antidiabetic characteristics. nih.gov For instance, certain natural products and their synthetic analogs with structural similarities have demonstrated significant inhibitory effects on these enzymes. The evaluation of various solvent fractions of medicinal plants has identified phytochemicals that exhibit dual antioxidant and α-glucosidase inhibitory activities, suggesting a multifactorial approach to diabetes management. nih.gov The search for potent and safe inhibitors of these enzymes from synthetic sources is an active area of research, with various heterocyclic compounds showing promise. elsevierpure.comnih.gov
Further investigation into this compound is warranted to determine its specific inhibitory potential against α-amylase and α-glucosidase and to understand the structure-activity relationships conferred by the nitro group at the 8-position.
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can counteract this damage by scavenging free radicals. mdpi.com The antioxidant potential of nitroaromatic compounds is a subject of ongoing research.
Studies on related nitro-substituted heterocyclic compounds have explored their antioxidant capabilities. For example, derivatives of 8-hydroxyquinoline (B1678124) bearing a nitro group have been investigated for their antioxidant properties using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. elsevierpure.com In one study, a 5-amino derivative of 8-hydroxyquinoline was found to be a more potent antioxidant than the standard α-tocopherol. elsevierpure.com Conversely, in a series of amidinoquinoxaline-based nitrones, derivatives with electron-withdrawing groups like the nitro group were found to be less active antioxidants compared to those with electron-donating groups. nih.gov
Table 1: Antioxidant Activity of a Related Nitro-substituted Compound Note: This data is for a related compound, not this compound.
| Compound | Assay | IC50 (µM) |
| 5-amino-8-hydroxyquinoline | DPPH | 8.70 |
| α-tocopherol (control) | DPPH | 13.47 |
This table is based on data from a study on 8-hydroxyquinoline derivatives to illustrate the potential antioxidant activity of related structures. elsevierpure.com
Mast Cell Stabilizing Activity in Allergic and Inflammatory Phenomena
Mast cells play a central role in allergic and inflammatory reactions through the release of mediators like histamine (B1213489) upon activation. nih.gov Mast cell stabilizers are therapeutic agents that inhibit this degranulation process, thereby preventing the onset of allergic symptoms. nih.govnih.gov
Research has focused on 4-amino derivatives of 3,4-dihydronaphthalen-1(2H)-one as novel modulators of allergic and inflammatory responses. nih.gov A study involving the synthesis and evaluation of a series of tertiary amine derivatives of 3,4-dihydronaphthalen-1(2H)-one demonstrated their potential for mast cell stabilizing activity. nih.gov Specifically, cyclohexenylamino derivatives of tetralone exhibited noteworthy activity in both in vitro and in vivo models. nih.gov While this research did not specifically investigate the 8-nitro substituted variant, it highlights the potential of the 3,4-dihydronaphthalen-1(2H)-one scaffold as a platform for developing new anti-allergic agents. The introduction of a nitro group at the 8-position could influence the electronic and steric properties of the molecule, potentially affecting its interaction with the biological targets involved in mast cell stabilization.
Antimalarial Activity Studies
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Nitroaromatic compounds have been identified as a promising class of therapeutic agents against various parasitic diseases, including malaria. nih.gov Their mechanism of action is often attributed to the reductive activation of the nitro group within the parasite, leading to the generation of cytotoxic reactive nitrogen species. nih.gov
Studies have shown that the in vitro antiplasmodial activity of some nitroaromatic compounds correlates with their reduction potential and their ability to inhibit key parasitic enzymes like glutathione (B108866) reductase, which is crucial for the parasite's antioxidant defense. nih.gov Naphthalene (B1677914) derivatives have also been explored for their antimalarial properties. researchgate.netnih.gov For instance, certain chalcone (B49325) derivatives incorporating a naphthyl ring have demonstrated strong antimalarial effects against P. falciparum. researchgate.net Another study synthesized a series of hydroxy-substituted naphthalene compounds that showed antimalarial activity against various Plasmodium species. nih.gov
Given the known antiplasmodial activity of both nitroaromatic and naphthalene-based compounds, this compound represents a molecule of interest for further antimalarial drug discovery and development.
Potential as Precursors for Pharmacologically Active Compounds
The 1-tetralone (B52770) skeleton is a valuable and economically viable precursor for the synthesis of a wide range of natural products and medicinally important compounds. materialsciencejournal.org The nitration of α-tetralones is a key chemical transformation that introduces a versatile nitro group, which can then be converted into other functional groups, such as an amino group, through reduction. This opens up pathways to a diverse array of derivatives with potential pharmacological activities. materialsciencejournal.org
One example of the pharmacological potential of tetralone derivatives is in the field of neuroscience. A series of 1-tetralone derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme of clinical relevance in the treatment of depression and Parkinson's disease. nih.gov In one such study, a 1-tetralone derivative was identified as a highly potent and selective inhibitor of MAO-B. nih.gov The synthesis of nitro-substituted 1-tetralones has been described as a route to access precursors for these and other biologically active molecules. materialsciencejournal.org Therefore, this compound serves as a key intermediate for the generation of a library of compounds to be screened for various therapeutic applications.
Table 2: Potent MAO Inhibition by a 1-Tetralone Derivative Note: This data is for a related compound, not this compound.
| Compound | Target | IC50 (µM) |
| 1-Tetralone derivative (1h) | MAO-A | 0.036 |
| 1-Tetralone derivative (1h) | MAO-B | 0.0011 |
This table is based on data from a study on 1-tetralone derivatives to illustrate the pharmacological potential of compounds derived from this scaffold. nih.gov
Future Directions and Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely focus on the development of one-pot syntheses and the use of greener catalysts and solvents. The principles of green chemistry, such as performing reactions in water or using biocatalysis, present a significant opportunity. The direct, regioselective nitration of the parent α-tetralone molecule remains a key challenge to avoid the formation of multiple isomers. Developing catalytic systems that can precisely install the nitro group at the C-8 position would represent a major advancement, improving atom economy and reducing waste from separation processes.
Advanced Mechanistic Elucidation of Complex Transformations
The nitro group is the most reactive site on the 8-Nitro-3,4-dihydronaphthalen-1(2H)-one molecule and is central to its potential biological activity. A critical transformation is its reduction, often enzyme-mediated, within biological systems. Detailed mechanistic studies of this process are crucial. For example, research on the reduction of other nitroaromatic compounds by bacterial nitroreductase (NTR) enzymes reveals a complex, multi-step process. mdpi.com
The mechanism is understood to proceed through the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) derivative. mdpi.com Studies have shown that the reduction of the nitrosoaromatic intermediate can be thousands of times faster than the initial reduction of the nitro compound, explaining why these intermediates are often not observed experimentally. mdpi.com A key area for future research is to understand how the specific electronic environment of the tetralone scaffold influences the redox potential of the nitro group and the stability of these reactive intermediates. Advanced techniques like transient absorption spectroscopy and detailed kinetic analysis, combined with computational modeling, will be essential to fully elucidate these transformation pathways.
Exploration of Novel Biological Targets and Therapeutic Applications
The presence of a nitroaromatic moiety makes this compound a compelling candidate for development as a bioreductive prodrug. These molecules are typically inert but can be activated under specific physiological conditions, such as the low-oxygen (hypoxic) environment characteristic of solid tumors. researchgate.net
Recent studies have focused on developing nitroaromatic-based prodrugs to target glioblastoma. researchgate.net In this therapeutic strategy, endogenous nitroreductase enzymes within the hypoxic tumor microenvironment reduce the nitro group, triggering the release of a potent cytotoxic agent. researchgate.net Derivatives based on a 4-nitrobenzyl scaffold have shown significant cytotoxic effects against glioblastoma cell lines under hypoxic conditions. researchgate.net This suggests that this compound could be explored as a scaffold for similar hypoxia-activated anticancer agents.
Beyond oncology, nitro-containing compounds are known for a wide range of biological activities, including antibacterial effects. nih.gov Therefore, future research could also screen this compound and its derivatives against various bacterial and parasitic targets to uncover new therapeutic potentials.
Structure-Activity Relationship (SAR) Optimization for Specific Bioactivities
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. nih.gov For this compound, systematic structural modifications could be performed to optimize its activity for a specific biological target.
Key modifications could include:
Substitution on the aromatic ring: Adding electron-donating or electron-withdrawing groups could modulate the reduction potential of the nitro group, affecting its activation as a prodrug.
Modification of the aliphatic ring: Introducing substituents on the cyclohexanone (B45756) part of the molecule could alter its solubility, metabolic stability, and interaction with target proteins.
Varying the position of the nitro group: Comparing the activity of the 8-nitro isomer with other isomers (e.g., 5-nitro, 6-nitro, 7-nitro) would provide crucial information on the geometric requirements for activity.
Studies on other classes of nitroaromatic drugs, such as nitroimidazoles for tuberculosis, have demonstrated that even small structural changes, like replacing an ether oxygen with a sulfur or carbon atom, can significantly impact potency. daneshyari.com This underscores the importance of a detailed SAR campaign to fine-tune the properties of the this compound scaffold for a desired therapeutic outcome.
Table 1: Example of Structure-Activity Relationship Insights from Nitroaromatic Compounds This table summarizes findings from related nitroaromatic compounds to illustrate the principles of SAR that could be applied to this compound.
| Compound Class | Structural Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Nitroimidazoles | Removal of lipophilic side chain | Complete loss of aerobic and anaerobic antitubercular activity. | researchgate.net |
| Nitroimidazoles | Replacement of ether oxygen with carbon | Significantly reduced antitubercular potency. | daneshyari.com |
| Nitroaromatic Triazenes | Change from 2-nitrofuran (B122572) to 4-nitrobenzyl | More pronounced cytotoxic effect against glioblastoma cells under hypoxia. | researchgate.net |
| Nitrochalcones | Position of the nitro group | The ortho position on either ring was associated with the highest anti-inflammatory activity. | mdpi.com |
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry offers powerful tools for accelerating the drug discovery process. youtube.com For this compound, computational methods can be employed to predict the properties of new derivatives before they are synthesized, saving significant time and resources.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as an enzyme active site. daneshyari.comyoutube.com For example, docking studies could be used to model how derivatives of this compound might bind to the active site of a nitroreductase enzyme, providing insight into the structural requirements for efficient bioactivation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate calculated molecular properties (descriptors) with experimental biological activity. researchgate.netnih.gov A QSAR model for this class of compounds could predict the cytotoxicity or mutagenicity of new derivatives based on descriptors related to their size, shape, and electronic properties. mdpi.com
Density Functional Theory (DFT): DFT calculations can provide deep insight into the electronic structure, stability, and reactivity of molecules. earthlinepublishers.com This could be used to calculate the reduction potential of new derivatives, helping to prioritize the synthesis of compounds most likely to be activated in a hypoxic environment.
By integrating these predictive models, researchers can adopt a rational design strategy, focusing synthetic efforts on derivatives with the highest predicted potency and most favorable pharmacological profiles.
Q & A
Q. What are common synthetic routes for preparing 8-Nitro-3,4-dihydronaphthalen-1(2H)-one derivatives?
The Claisen-Schmidt condensation reaction is widely used to synthesize substituted DHN derivatives. For example, condensation of aldehydes (e.g., 4-methoxybenzaldehyde) with 3,4-dihydronaphthalen-1(2H)-one under alkaline conditions yields benzylidene-substituted derivatives . Michael addition reactions with guanidine hydrochloride can improve water solubility by modifying α,β-unsaturated ketones .
Q. What techniques are employed for structural characterization of 8-Nitro-DHN derivatives?
X-ray crystallography is the gold standard for determining crystal structures. Hydrogen atoms are typically placed in idealized positions, with C–H distances refined as riding atoms (e.g., 0.93–0.97 Å) . SHELXL software is used for refinement, incorporating features like anisotropic displacement parameters and handling weak hydrogen bonds (e.g., C–H···π interactions) .
Q. How do researchers address poor water solubility in DHN derivatives during biological testing?
Structural modifications, such as introducing polar groups via Michael addition or substituting halogen atoms (e.g., bromine), enhance solubility and metabolic stability. For instance, halogenation improves cell permeability, critical for in vitro assays .
Q. What are the primary biological activities reported for DHN derivatives?
DHN derivatives exhibit antitumor, anti-inflammatory, and antineoplastic properties. Specific compounds act as adenosine receptor antagonists for neurodegenerative disorders or inhibit retinoic acid metabolism enzymes for skin disease treatment .
Q. How are DHN derivatives isolated from natural sources?
Naphthalenones like 4,8-dihydroxy-DHN are isolated from fungal extracts (e.g., Caryospora callicarpa) using chromatographic techniques. NMR and MS analyses confirm structures, with bioactivity assessed via nematocidal assays .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of 8-Nitro-DHN derivatives with high enantiomeric purity?
Stereochemical control requires chiral catalysts or enantioselective Michael additions. For example, (E)-7-bromo-DHN derivatives adopt specific chair conformations in cyclohexanone rings, influencing protein interactions. Computational modeling (e.g., DFT) predicts stereoisomer stability .
Q. What methodological challenges arise in reconciling crystallographic data with theoretical models for DHN derivatives?
Discrepancies in bond lengths (e.g., C=C olefinic bonds at 1.351 Å vs. computational predictions) may arise from crystal packing effects. SHELXL’s TWIN and HKLF5 commands resolve twinning or diffuse scattering issues . Hydrogen bonding networks (e.g., C18–H18A···O1) must be validated against electron density maps .
Q. How do researchers analyze structure-activity relationships (SAR) for halogenated DHN derivatives?
Systematic SAR studies compare substituent effects (e.g., bromine vs. trifluoromethyl groups) on bioactivity. For example, bromine enhances hydrophobic interactions in protein binding pockets, while trifluoromethyl groups improve metabolic stability . Dose-response curves and molecular docking (e.g., AutoDock) quantify binding affinities .
Q. What strategies mitigate contradictions between in vitro and in vivo efficacy data for DHN-based therapeutics?
Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) identifies bioavailability bottlenecks. Pro-drug formulations or nano-delivery systems (e.g., liposomes) improve in vivo performance .
Q. How can high-throughput crystallography accelerate the discovery of novel DHN derivatives?
Automated pipelines using SHELXC/D/E enable rapid phase determination for macromolecular complexes. For small molecules, robotic crystallization screens (e.g., 96-well plates) coupled with synchrotron data collection expedite structural analysis .
Methodological Notes
- Crystallographic Refinement : Always validate SHELXL refinement with R-factor convergence (<5%) and check for residual electron density peaks .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical methods (e.g., ANOVA) to ensure reproducibility .
- Synthetic Optimization : Monitor reaction progress via TLC or HPLC, and characterize intermediates via / NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
